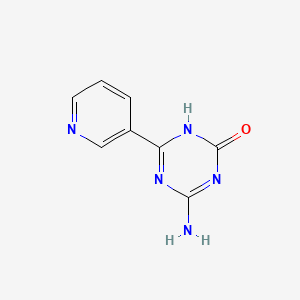
4-amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one typically involves the reaction of 4-amino-6-alkyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine with 3-cyanopyridine under catalytic hydrogenation conditions. The reaction is carried out in the presence of a Raney-nickel catalyst in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine ring or the pyridine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce various substituted triazine or pyridine derivatives.
科学研究应用
4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting CDKs, this compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis . The exact pathways and molecular interactions are still under investigation.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Uniqueness
4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one is unique due to its specific triazine-pyridine structure, which provides distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry.
属性
分子式 |
C8H7N5O |
|---|---|
分子量 |
189.17 g/mol |
IUPAC 名称 |
4-amino-6-pyridin-3-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H7N5O/c9-7-11-6(12-8(14)13-7)5-2-1-3-10-4-5/h1-4H,(H3,9,11,12,13,14) |
InChI 键 |
UFAFVHXHQXRLCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC(=NC(=O)N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)
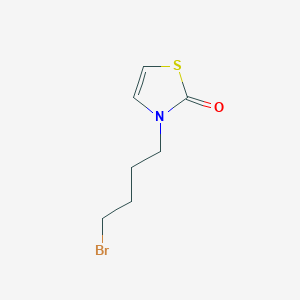
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
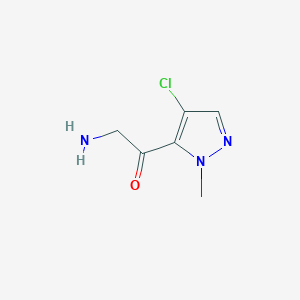
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)

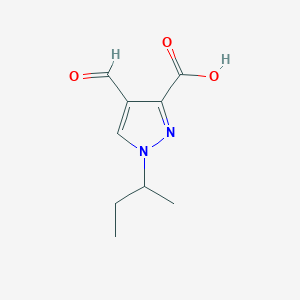
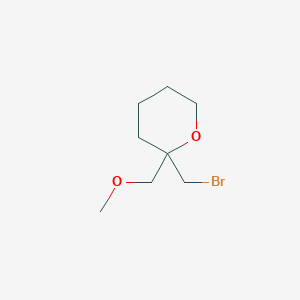

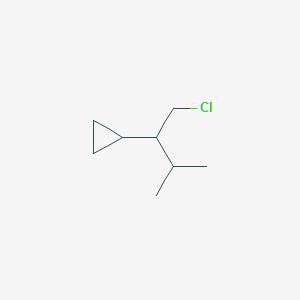
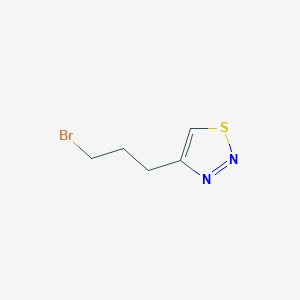
![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
